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molecular formula C13H12FNO2 B1321617 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 907211-31-8

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Cat. No. B1321617
M. Wt: 233.24 g/mol
InChI Key: FAWQZNACUZJAJY-UHFFFAOYSA-N
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Patent
US07297704B2

Procedure details

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (80 g, 0.3 mol) was dissolved in 1 L of ethanol solution of KOH (28 g, 0.5 mol). The resulting mixture was stirred under nitrogen at 40-45° C. until completion of hydrolysis (TLC, HPLC) in 3 hrs. To the cooled solution were added 0.5 L of 1N aqueous HCl and 0.5 L of water; the resulting mixture was concentrated under reduced pressure. The target compound crystallized out of the aqueous solution when ethanol boiled out; 71.2 g (99%) of the title compound were obtained after drying.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:18][C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([F:19])[CH:15]=3)[NH:10][C:9]=2[CH2:8][CH2:7]1)=[O:5])C.[OH-].[K+].Cl.O>C(O)C>[F:19][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]1[CH2:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:18][C:17]2=1 |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC=2NC3=CC=C(C=C3C2C1)F
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
Cl
Name
Quantity
0.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under nitrogen at 40-45° C. until completion of hydrolysis (TLC, HPLC) in 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The target compound crystallized out of the aqueous solution when ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 71.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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